molecular formula C20H22O4 B12650314 Dipetalin CAS No. 59701-36-9

Dipetalin

Cat. No.: B12650314
CAS No.: 59701-36-9
M. Wt: 326.4 g/mol
InChI Key: NOGMHSRRWYDWTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipetalin involves multiple steps, starting with the formation of the core pyrano[2,3-f]chromen-8-one structure. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Dipetalin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Bromine, chlorine.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies or applications.

Scientific Research Applications

Dipetalin has a wide range of applications in scientific research:

Mechanism of Action

Dipetalin exerts its effects by inhibiting the activity of serine proteases, particularly thrombin. The mechanism involves binding to the active site of thrombin, thereby preventing it from interacting with its natural substrates. This inhibition is crucial in regulating blood coagulation and preventing excessive clot formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipetalin is unique due to its specific structure, which allows it to selectively inhibit thrombin without significantly affecting other proteases. This selectivity makes it a valuable compound for targeted therapeutic applications .

Properties

CAS No.

59701-36-9

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-8-one

InChI

InChI=1S/C20H22O4/c1-12(2)6-7-13-17(22-5)15-10-11-20(3,4)24-19(15)14-8-9-16(21)23-18(13)14/h6,8-11H,7H2,1-5H3

InChI Key

NOGMHSRRWYDWTM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C2=C(C3=C1OC(=O)C=C3)OC(C=C2)(C)C)OC)C

Origin of Product

United States

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